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Executive Summary
Galactose 1-phosphate (Gal-1-P) is a critical intermediate in the metabolism of galactose,

primarily through the Leloir pathway.[1][2][3] It is formed by the phosphorylation of galactose, a

reaction catalyzed by the enzyme galactokinase (GALK).[1][2] Subsequently, Gal-1-P is

converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT), a key step

for integrating galactose into glucose metabolism.[1][3][4] The clinical significance of Gal-1-P is

paramount in the context of classic galactosemia, an inherited metabolic disorder caused by

GALT deficiency.[4][5] In this condition, the accumulation of Gal-1-P is a primary pathogenic

event, leading to severe multi-organ toxicity.[6][7][8] This document provides a comprehensive

overview of the biochemical properties of Gal-1-P, its metabolic roles, associated enzymology,

and its central function in the pathophysiology of galactosemia. Detailed experimental protocols

for its quantification and related enzyme activity assays are also presented.

Physicochemical Properties of Galactose 1-
Phosphate
Galactose 1-phosphate is a phosphorylated monosaccharide. Its fundamental chemical and

physical characteristics are summarized below, providing essential data for experimental

design and analysis.
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Property Value Reference

IUPAC Name

{[(2R,3R,4S,5R,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxy}phosphonic acid

[9]

Chemical Formula C₆H₁₃O₉P [2][9]

Average Molar Mass 260.135 g·mol⁻¹ [2][9]

Monoisotopic Molar Mass 260.029718526 g·mol⁻¹ [9][10]

CAS Number 2255-14-3 [2]

Physical State Solid [9]

Commercial Form

Typically available as a

dipotassium salt pentahydrate

(C₆H₁₁K₂O₉P · 5H₂O)

[11][12]

Molecular Weight (Salt)
426.39 g·mol⁻¹ (Dipotassium

salt pentahydrate)
[11]

Metabolic Role: The Leloir Pathway
Galactose 1-phosphate is the central intermediate in the Leloir pathway, the primary route for

galactose metabolism in humans.[1][2] This pathway converts galactose into glucose-1-

phosphate, which can then enter glycolysis or be used for glycogen synthesis.

The pathway involves three key enzymes:

Galactokinase (GALK): Phosphorylates galactose to form Galactose 1-phosphate,

consuming one molecule of ATP.[1][3][13]

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-

glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[1][3][4] This is the

rate-limiting step and the enzyme deficient in classic galactosemia.[14]
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UDP-Galactose 4'-Epimerase (GALE): Interconverts UDP-galactose and UDP-glucose,

thereby regenerating the substrate for the GALT reaction and providing UDP-galactose for

biosynthetic pathways (e.g., synthesis of glycoproteins and glycolipids).[1][4]

Figure 1: The Leloir Pathway for Galactose Metabolism
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Figure 1: The Leloir Pathway for Galactose Metabolism

Clinical Significance: Classic Galactosemia
Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the

GALT enzyme.[4][5] The inability to properly metabolize Gal-1-P leads to its accumulation in
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erythrocytes and other tissues, which is considered the primary toxic agent.[6][8]

Pathophysiology
The GALT enzyme deficiency creates a metabolic block.[7] This blockage leads to:

Accumulation of Galactose 1-Phosphate: This is the hallmark of the disease.[5] High levels

of Gal-1-P are cytotoxic, though the exact mechanisms are still under investigation.[5]

Proposed mechanisms include the inhibition of other key metabolic enzymes like

phosphoglucomutase and glycogen phosphorylase, and the depletion of inorganic

phosphate.[6]

Upstream Metabolite Accumulation: Galactose levels increase in the blood and tissues. This

excess galactose is shunted into alternative metabolic pathways.

Formation of Galactitol: Aldose reductase reduces the excess galactose to galactitol. The

accumulation of this sugar alcohol in the lens of the eye creates an osmotic imbalance,

leading to cataract formation.[2][4]

Untreated infants present with failure to thrive, liver damage, jaundice, sepsis, and cataracts.[4]

[7] While a galactose-restricted diet is life-saving, many patients still develop long-term

complications, including cognitive impairment, speech defects, and premature ovarian

insufficiency in females, suggesting that endogenous production of galactose and subsequent

Gal-1-P formation may contribute to ongoing pathology.[1][8]
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Figure 2: Pathophysiology of Classic Galactosemia
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Figure 2: Pathophysiology of Classic Galactosemia

Quantitative Levels in Erythrocytes
The measurement of Gal-1-P in red blood cells is a primary tool for diagnosing and monitoring

dietary compliance in galactosemia patients.[8][15][16]
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Condition
Galactose 1-Phosphate
Level (in Erythrocytes)

Reference

Healthy Individuals
Nondetectable to 9.2 µmol/L

(or < 2.4 mg/L)
[15]

Galactosemia (on diet) 10.9 - 45 mg/L [15]

Galactosemia (untreated

neonates)
166 - 373 mg/L [15]

Recommended Goal for

Patients
≤ 4.9 mg/dL (49 mg/L) [16]

Enzymology and Kinetics
The enzymes that metabolize Gal-1-P are crucial for cellular homeostasis. The kinetics of

GALT, in particular, are of significant interest for understanding galactosemia and developing

potential therapies.

Enzyme
Substrate(s
)

Apparent
Kₘ

Inhibitor Kᵢ Reference

GALT
Galactose 1-

Phosphate
0.38 mmol/L

2-fluoro-

galactose-1-P

(Competitive)

0.9 mM
[17][18][19]

[20]

GALT UDP-Glucose 0.071 mmol/L

Glucose 1-

Phosphate

(Product

Inhibition in

variant)

- [17][18][21]

GALK Galactose -

Galactose 1-

Phosphate

(Non-

competitive)

- [22]

Note: The GALT enzyme follows a ping-pong bi-bi kinetic mechanism.[23]
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Experimental Protocols
Accurate measurement of Gal-1-P levels and GALT enzyme activity is essential for clinical

diagnosis and research.

Quantification of Gal-1-P in Erythrocytes by GC-MS
This method provides precise quantification of Gal-1-P and is used to monitor dietary therapy in

galactosemia.[15]

Principle: Isotope-dilution gas chromatography-mass spectrometry (GC-MS) is used. A

stable isotope-labeled internal standard, [2-¹³C]Gal-1-P, is added to the sample. After

derivatization to make the analyte volatile, the ratio of the analyte to the internal standard is

measured by MS, allowing for accurate quantification.[15]

Sample Preparation:

Collect whole blood in a heparinized tube.

Prepare packed erythrocytes by centrifugation and removal of plasma and buffy coat.

Lyse the erythrocytes and deproteinize the sample, typically with an acid like perchloric

acid.

Add the internal standard to the supernatant after centrifugation.[15]

Derivatization: The sample is dried, and trimethylsilyl (TMS) derivatives are prepared to

increase the volatility of Gal-1-P for GC analysis.[15]

GC-MS Analysis:

The derivatized sample is injected into the gas chromatograph.

The components are separated on the GC column.

The eluent enters the mass spectrometer, where molecules are ionized and fragmented.
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Selected ion monitoring is used to detect and quantify the characteristic ions of the TMS-

derivatized Gal-1-P and its labeled internal standard.[15]

Data Analysis: The concentration of Gal-1-P is calculated from the peak-area ratio of the

analyte to the internal standard against a calibration curve. The method is linear up to 2.5

mmol/L with a detection limit of 0.55 mg/L.[15]

GALT Enzyme Activity Assay by LC-MS/MS
This modern assay offers high specificity and sensitivity for measuring GALT activity,

overcoming limitations of older radioactive or coupled-enzyme assays.[17][18]

Principle: The assay measures the formation of the product, UDP-galactose (UDPGal), from

the substrates Gal-1-P and UDP-glucose. A stable isotope-labeled substrate, [¹³C₆]-Gal-1-P,

is used, which results in the formation of a labeled product, [¹³C₆]-UDPGal. This product is

then quantified by tandem mass spectrometry (MS/MS).[17][18]

Reagents:

Erythrocyte lysate (hemolysate)

Assay buffer (e.g., glycine buffer, pH 8.7)

Substrates: [¹³C₆]-Gal-1-P and UDP-glucose (UDPGlc)

Internal Standard: [¹³C₆]-Glucose-1-P ([¹³C₆]-Glu-1-P) for quantification

Quenching solution (e.g., acetonitrile)

Procedure:

Prepare erythrocyte hemolysate from a whole blood sample.

Incubate the hemolysate with the assay cocktail containing [¹³C₆]-Gal-1-P and UDPGlc at

a controlled temperature (e.g., 37°C) for a specific time.

Stop the enzymatic reaction by adding a quenching solution.
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Add the internal standard, [¹³C₆]-Glu-1-P.

Centrifuge to pellet precipitated proteins.

Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis:

Chromatography: Use reversed-phase ion-pair chromatography to separate the enzymatic

product ([¹³C₆]-UDPGal) from other components.[17][18]

Mass Spectrometry: Detect the product using multiple reaction monitoring (MRM). The

mass transition for [¹³C₆]-UDPGal is m/z 571 > 323.[17][18]

Data Analysis: Quantify the amount of [¹³C₆]-UDPGal produced by comparing its peak area

to that of the internal standard. The enzyme activity is typically expressed in µmol of product

formed per gram of hemoglobin per hour (µmol · (gHgb)⁻¹ · h⁻¹). The mean activity in healthy

controls is approximately 23.8 (±3.8) µmol · (gHgb)⁻¹ · h⁻¹.[17][18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3676861/
https://www.researchgate.net/publication/42611104_Quantification_of_Galactose-1-Phosphate_Uridyltransferase_Enzyme_Activity_by_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3676861/
https://www.researchgate.net/publication/42611104_Quantification_of_Galactose-1-Phosphate_Uridyltransferase_Enzyme_Activity_by_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3676861/
https://www.researchgate.net/publication/42611104_Quantification_of_Galactose-1-Phosphate_Uridyltransferase_Enzyme_Activity_by_Liquid_Chromatography-Tandem_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Experimental Workflow for GALT Activity Assay (LC-MS/MS)
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Figure 3: Experimental Workflow for GALT Activity Assay
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Thermodynamic Properties
The hydrolysis of Galactose 1-phosphate is an exergonic reaction. Thermodynamic studies

provide insight into the energy landscape of its metabolic transformations.

Reaction
Thermodynami
c Parameter

Value Conditions Reference

α-D-galactose 1-

phosphate(aq) +

H₂O(l) = D-

galactose(aq) +

orthophosphate(

aq)

Standard

Enthalpy of

Reaction (ΔᵣH)

Calorimetrically

Determined

pH 7, 298.15 K

(25°C)
[24]

Gibbs Free

Energy of

Hydrolysis (ΔG°')

-10.23 kJ·mol⁻¹

pH 7, 38°C (for

Galactose-6-P

hydrolysis,

provides an

estimate)

[25]

Note: Direct equilibrium constants and Gibbs free energy for Gal-1-P hydrolysis are not as

readily available as for other sugar phosphates, but calorimetric data confirms the exothermic

nature of the hydrolysis.[24]

Conclusion
Galactose 1-phosphate stands as a pivotal molecule at the crossroads of carbohydrate

metabolism and human genetic disease. Its biochemical properties are well-defined, from its

structure and role in the Leloir pathway to its accumulation and toxic effects in classic

galactosemia. For researchers and drug developers, understanding the kinetics of its

metabolism, particularly the GALT-catalyzed step, and the mechanisms of its cellular toxicity is

fundamental. The advanced analytical methods now available for the precise quantification of

both Gal-1-P and GALT activity are invaluable tools for improving diagnosis, monitoring

therapeutic interventions, and exploring novel treatment strategies aimed at mitigating the

chronic complications associated with this debilitating metabolic disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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